5-Methoxy-2-(3-oxopropyl)-benzonitrile

Catalog No.
S13450595
CAS No.
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2-(3-oxopropyl)-benzonitrile

Product Name

5-Methoxy-2-(3-oxopropyl)-benzonitrile

IUPAC Name

5-methoxy-2-(3-oxopropyl)benzonitrile

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-14-11-5-4-9(3-2-6-13)10(7-11)8-12/h4-7H,2-3H2,1H3

InChI Key

VRIKOBUASLFUJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC=O)C#N

5-Methoxy-2-(3-oxopropyl)-benzonitrile is an organic compound with the molecular formula C11_{11}H11_{11}NO2_2 and a molecular weight of approximately 189.21 g/mol. This compound features a methoxy group at the 5-position and a 3-oxopropyl group at the 2-position of the benzonitrile structure. Its unique chemical structure grants it distinct properties, making it of interest in various fields of scientific research, including chemistry and biology .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the nitrile group into an amine or other reduced forms.
  • Substitution: The methoxy and oxopropyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further derivatization of the molecule .

The synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile typically involves the following steps:

  • Starting Materials: The synthesis commonly begins with 5-methoxybenzonitrile.
  • Reagents: A suitable 3-oxopropylating agent is used in conjunction with a base such as sodium hydride or potassium carbonate.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often requiring heating to ensure complete conversion to the desired product.
  • Purification: Techniques such as chromatography are employed to purify the final product and achieve high purity levels for research applications .

5-Methoxy-2-(3-oxopropyl)-benzonitrile has several notable applications:

  • Chemical Research: It serves as an intermediate in the synthesis of various organic compounds.
  • Biological Studies: The compound is investigated for its potential biological activities and interactions with macromolecules.
  • Medicinal Chemistry: It is explored as a precursor for developing new pharmaceuticals.
  • Industrial Use: The compound finds applications in producing specialty chemicals and advanced materials .

Interaction studies involving 5-Methoxy-2-(3-oxopropyl)-benzonitrile focus on its binding affinity to various biological targets. Preliminary investigations suggest that it may interact with specific enzymes or receptors, influencing their activity. Further studies are necessary to elucidate its exact mechanisms of action and potential therapeutic benefits .

Several compounds are structurally similar to 5-Methoxy-2-(3-oxopropyl)-benzonitrile, each possessing unique features:

Compound NameKey Features
BenzonitrileParent compound without methoxy and oxopropyl groups
5-MethoxybenzonitrileSimilar structure but lacks the 3-oxopropyl group
2-(3-Oxopropyl)benzonitrileLacks the methoxy group at the 5-position

Uniqueness

5-Methoxy-2-(3-oxopropyl)-benzonitrile is distinguished by the presence of both methoxy and 3-oxopropyl groups, which confer unique chemical and physical properties compared to its analogs. This dual functionality may enhance its reactivity and potential applications in various scientific fields .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types